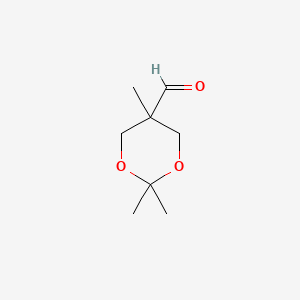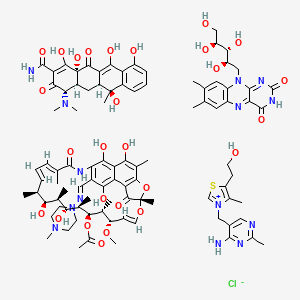
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride is a 4-aryl piperidine . It is useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties .
Synthesis Analysis
Piperidones, which are precursors to the piperidine ring, are of particular interest due to their unique biochemical properties . They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . In general, piperidones were prepared from domino reaction of aldehyde, ketone and ammonium acetate in alcohol by reflux heating on water bath for 6h, even 1 day .Molecular Structure Analysis
The molecular formula of this compound is C13H18ClNO2 . The molecular weight is 255.74 g/mol .Chemical Reactions Analysis
The Mannich base formation reaction is important for deriving piperidine-4-ones as a six-membered nitrogenous heterocyclic ketone and its derivatives . The biological properties of the ketones were also determined by their stereochemistry .Physical and Chemical Properties Analysis
The compound is a powder and chunks in form . It has a quality level of 100 and an assay of ≥95% . The storage temperature is 2-8°C .Scientific Research Applications
Pharmacological Significance and Drug Development
- Contribution to Potency and Selectivity at D2-like Receptors : Research has demonstrated that arylalkyl substituents, akin to the structure of "2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride," can enhance the binding affinity, potency, and selectivity of compounds at D(2)-like receptors. This property is crucial in developing antipsychotic agents, suggesting that the compound's structural features could be leveraged for designing drugs targeting neurological disorders (Sikazwe et al., 2009).
Modulation of Biological Pathways
- ACE-2 Modulation and Potential Against SARS-CoV-2 : A review on natural compounds modulating the ACE-2 receptor, which is critical for SARS-CoV-2 infection, highlighted the importance of research into compounds capable of affecting this pathway. Although "this compound" was not directly mentioned, the exploration of similar compounds could contribute to finding effective modulators in the fight against COVID-19 (Junior et al., 2021).
Industrial and Environmental Applications
- Organic Corrosion Inhibitors : Research into organic inhibitors for metallic corrosion in acidic solutions has shown that compounds with heteroatoms (O, N, S, P) and π-electrons, features present in the compound's structure, act as excellent corrosion inhibitors. This suggests potential applications in industrial cleaning and protection processes (Goyal et al., 2018).
Molecular Interaction and Cell Biology
- Binding to DNA Minor Groove : The study on Hoechst 33258, a molecule with a piperidine group similar to "this compound," demonstrates strong binding to the DNA minor groove with specificity for AT-rich sequences. This underlines the potential research applications of the compound in understanding DNA interactions, which could have implications in genetic studies and drug design (Issar & Kakkar, 2013).
Mechanism of Action
Target of Action
It is known that this compound is a piperidine derivative , and piperidine derivatives are widely used in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known to be useful as a semi-flexible linker in protac (proteolysis-targeting chimera) development for targeted protein degradation . This suggests that it may interact with its targets to form a ternary complex, leading to the degradation of specific proteins .
Biochemical Pathways
As a piperidine derivative, it may be involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives .
Pharmacokinetics
The pharmacokinetics of dl-erythro ritalinic acid hydrochloride, a related compound, has been studied . It was found that the compound exhibits enantioselective pharmacokinetics, with a marked individual variability in the dose-response . This suggests that the pharmacokinetics of 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride may also exhibit similar characteristics.
Result of Action
As a component used in protac development, it may contribute to the targeted degradation of specific proteins .
Safety and Hazards
Future Directions
The compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Incorporation of rigidity into the linker region of bifunctional protein degraders may impact the 3D orientation of the degrader and thus ternary complex formation as well as optimization of drug-like properties . This suggests potential future directions in the optimization of drug-like properties and the development of new drugs.
Properties
| { "Design of the Synthesis Pathway": [ "The synthesis pathway for 2-Phenyl-2-(piperidin-2-yl)acetic acid hydrochloride involves the conversion of 2-Phenyl-2-(piperidin-2-yl)acetaldehyde to the final product through a series of chemical reactions.", "The intermediate product, 2-Phenyl-2-(piperidin-2-yl)acetic acid, is then converted to the hydrochloride salt form by reacting it with hydrochloric acid.", "The synthesis pathway involves the use of organic solvents, strong acids, and bases, and should be performed under controlled laboratory conditions with appropriate safety measures in place." ], "Starting Materials": [ "Benzaldehyde", "Piperidine", "Sodium borohydride", "Acetic anhydride", "Hydrochloric acid", "Ethyl acetate", "Sodium hydroxide", "Water" ], "Reaction": [ "Step 1: Condensation of benzaldehyde with piperidine to form 2-Phenyl-2-(piperidin-2-yl)acetaldehyde", "Step 2: Reduction of 2-Phenyl-2-(piperidin-2-yl)acetaldehyde using sodium borohydride to form 2-Phenyl-2-(piperidin-2-yl)ethanol", "Step 3: Oxidation of 2-Phenyl-2-(piperidin-2-yl)ethanol using acetic anhydride and sodium hydroxide to form 2-Phenyl-2-(piperidin-2-yl)acetic acid", "Step 4: Conversion of 2-Phenyl-2-(piperidin-2-yl)acetic acid to the hydrochloride salt form by reacting it with hydrochloric acid", "Step 5: Isolation of the product by extraction with ethyl acetate and washing with water" ] } | |
CAS No. |
19130-92-8 |
Molecular Formula |
C13H18ClNO2 |
Molecular Weight |
255.74 g/mol |
IUPAC Name |
(2S)-2-phenyl-2-[(2R)-piperidin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C13H17NO2.ClH/c15-13(16)12(10-6-2-1-3-7-10)11-8-4-5-9-14-11;/h1-3,6-7,11-12,14H,4-5,8-9H2,(H,15,16);1H/t11-,12+;/m1./s1 |
InChI Key |
SCUMDQFFZZGUQY-LYCTWNKOSA-N |
Isomeric SMILES |
C1CCN[C@H](C1)[C@H](C2=CC=CC=C2)C(=O)O.Cl |
SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |
Canonical SMILES |
C1CCNC(C1)C(C2=CC=CC=C2)C(=O)O.Cl |
Synonyms |
(2R,αS)-rel-α-Phenyl-2-piperidineacetic Acid Hydrochloride; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3alpha,5beta)-3-{[tert-Butyl(dimethyl)silyl]oxy}-17-hydroxy-11,20-dioxopregnan-21-yl acetate](/img/structure/B588428.png)
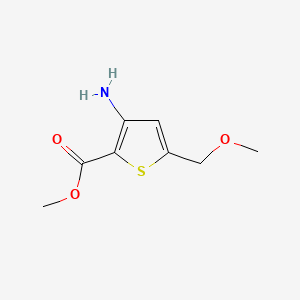
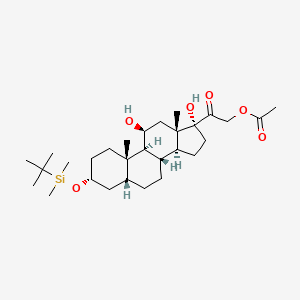
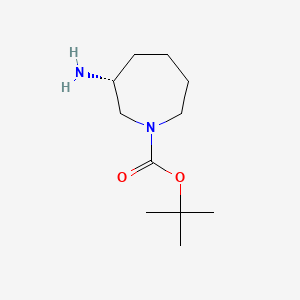
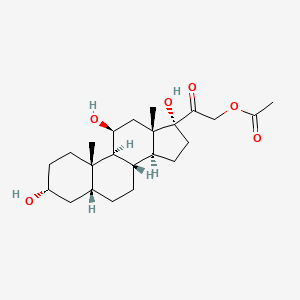
![2h-Isoxazolo[5,4-d]azonine](/img/structure/B588433.png)
